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molecular formula C9H9BrFNO B8497978 N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide

N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide

Cat. No. B8497978
M. Wt: 246.08 g/mol
InChI Key: JNFINMITONPMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][c:2]1[c:3]([F:13])[c:4]([CH3:12])[c:5]([NH:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1.[Cu:14][C:15]#[N:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[c:2]1([C:15]#[N:16])[c:3]([F:13])[c:4]([CH3:12])[c:5]([NH:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)Nc1ccc(Br)c(F)c1C
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
CC(=O)Nc1ccc(C#N)c(F)c1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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